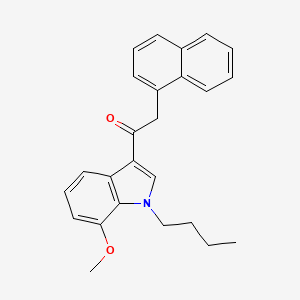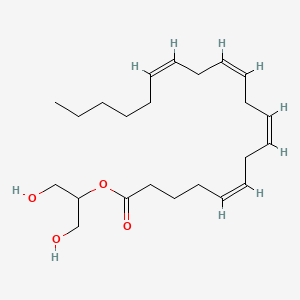
2-Arachidonoylglycerol
Übersicht
Beschreibung
2-Arachidonoylglycerol is an endocannabinoid, an endogenous agonist of the cannabinoid receptors CB1 and CB2. It is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol. This compound is present at relatively high levels in the central nervous system and plays a significant role in cannabinoid neuromodulatory effects . It was first described in 1994-1995 and has been found in maternal bovine and human milk .
Wirkmechanismus
Target of Action
2-Arachidonoylglycerol (2-AG) is an endogenous cannabinoid ligand . It primarily targets the cannabinoid receptors CB1 and CB2 . It also acts as a potent agonist at GPR55 . These receptors play crucial roles in various physiological processes, including pain sensation, emotional state, and synaptic plasticity .
Mode of Action
2-AG interacts with its targets, the CB1, CB2, and GPR55 receptors, by acting as a full agonist . This means it binds to these receptors and activates them, leading to various changes in the body. For instance, it regulates neurotransmitter release in the central nervous system .
Biochemical Pathways
2-AG is synthesized from arachidonic acid-containing diacylglycerol (DAG) . It plays a key role in the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes. 2-AG is involved in different forms of synaptic plasticity . It also plays a significant role in the resolution of acute pain and provides analgesic benefits to neuropathic, gastrointestinal, inflammatory, and chemotherapy-induced pain .
Pharmacokinetics
The pharmacokinetic properties of 2-AG are still under investigation. It’s known that 2-ag is synthesized on demand and has a short-lived transmission . A study on guinea pigs found that the volume of distribution at steady state (Vss), total plasma clearance (CL), and half-life (t1/2β) of 2-AG were 0.21 ± 0.025 L kg−1, 9.2 ± 1.5 L h−1 kg−1, and 17.7 ± 3.8 min, respectively .
Result of Action
The activation of cannabinoid receptors by 2-AG results in various molecular and cellular effects. For instance, it’s involved in the regulation of neurotransmitter release . It also contributes to the resolution of acute pain and provides analgesic benefits to various types of pain . Furthermore, it’s been suggested that 2-AG plays a role in the rewarding effects of ethanol .
Action Environment
The action of 2-AG can be influenced by various environmental factors. For example, ethanol has been shown to affect 2-AG’s effects on synaptic transmission and behavior . Additionally, the concentration of 2-AG in the nervous tissue may influence its analgesic and antinociceptive effects .
Biochemische Analyse
Biochemical Properties
2-AG is involved in various biochemical reactions. It interacts with enzymes such as phospholipase C (PLC) and diacylglycerol lipase (DAGL), which mediate its formation . It is synthesized from arachidonic acid-containing diacylglycerol (DAG) . The interactions between 2-AG and these enzymes are crucial for its synthesis and function within the body.
Cellular Effects
2-AG has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is a key regulator of neurotransmitter release in the central nervous system .
Molecular Mechanism
The molecular mechanism of 2-AG involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates the cannabinoid CB1 receptor, influencing the release of neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-AG can change over time. For example, brain 2-AG levels are instantaneously and dramatically increased approximately 60-fold upon brain removal from the cranium . With 5 minutes of brain global ischemia, 2-AG levels are also increased, but less dramatically .
Dosage Effects in Animal Models
The effects of 2-AG can vary with different dosages in animal models. For instance, 2-AG potently and dose-dependently stimulated feeding in mice . The presence of CB1R antagonist O-2050 disrupted profiles of ECS component expression and increased axonal growth .
Metabolic Pathways
2-AG is involved in several metabolic pathways. It is synthesized from arachidonic acid-containing diacylglycerol (DAG) . The activities of phospholipase C (PLC) and diacylglycerol lipase (DAGL) mediate its formation .
Transport and Distribution
2-AG enters the cell by a specific 2-AG transporter, via the putative anandamide transporter, or by simple diffusion . This transport and distribution within cells and tissues are crucial for its function.
Subcellular Localization
The subcellular localization of 2-AG and any effects on its activity or function are crucial for understanding its role in the body. For instance, in retinal ganglion cell axonal growth, the subcellular localization of 2-AG is consistent with the formation of eCB-enriched hotspots .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Arachidonoylglycerol can be synthesized through a two-step enzymatic process and chemical coupling. The process involves the use of immobilized lipase from Mucor miehei to catalyze the efficient protection of glycerol using vinyl benzoate as an acyl transfer reagent in tetrahydrofuran. The same enzyme is used to remove the protective groups in positions 1 and 3, resulting in this compound without isomerization to the more stable 1-Arachidonoylglycerol and air oxidation of the acid chain .
Industrial Production Methods
Enzymatic alcoholysis in an organic medium is another method used to synthesize 2-monoacylglycerol rich in arachidonic acid. Solvent type and water activity significantly affect the yield of 2-monoacylglycerol. Under optimal conditions, highly pure 2-monoacylglycerol can be obtained after a two-stage extraction process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Arachidonoylglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
2-Arachidonoylglycerol has a wide range of scientific research applications:
Chemistry: It is used to study the endocannabinoid system and its interactions with various receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anandamide: Another major endocannabinoid, anandamide, shares similar pharmacological properties with 2-Arachidonoylglycerol.
2-Monoarachidonoylglycerol: This compound is structurally similar to this compound and is used in similar research applications.
Uniqueness
This compound is unique due to its higher abundance in the central nervous system compared to anandamide. It also has distinct roles in synaptic plasticity and behavioral functions, making it a crucial component of the endocannabinoid system .
Eigenschaften
IUPAC Name |
1,3-dihydroxypropan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRCTBLIHCHWDZ-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017454 | |
| Record name | 2-Arachidonylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53847-30-6 | |
| Record name | 2-Arachidonylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53847-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 2-arachidonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053847306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Arachidonylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ARACHIDONOYLGLYCEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D239QDW64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


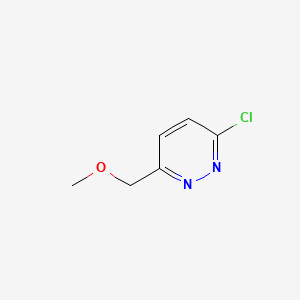
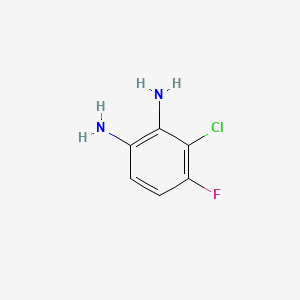
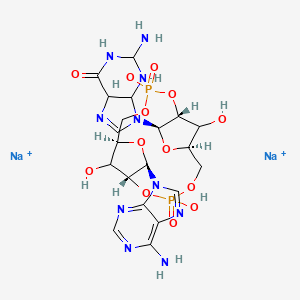
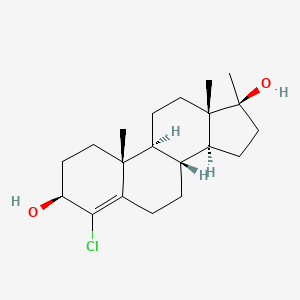
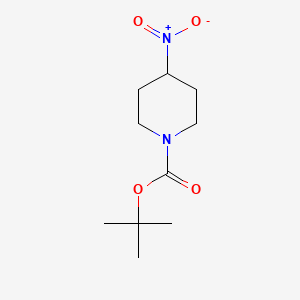
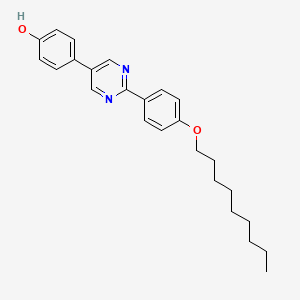
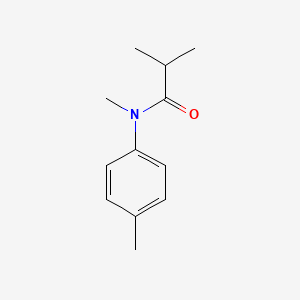
![3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B593888.png)
![1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one](/img/structure/B593889.png)


